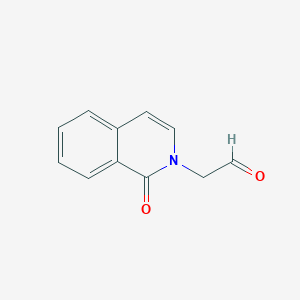

2-(1-oxoisoquinolin-2-yl)acetaldehyde

Description

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(1-oxoisoquinolin-2-yl)acetaldehyde |

InChI |

InChI=1S/C11H9NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-6,8H,7H2 |

InChI Key |

NQTYFCYNTQXPAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxoisoquinolin-2-yl)acetaldehyde can be achieved through various methods. One common approach involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product . Another method involves the ring-opening reaction of furans catalyzed by acids or transition metals . These reactions provide a versatile and efficient route to synthesize isoquinoline derivatives with unsaturated carbonyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction and ring-opening reactions are scaled up with careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxoisoquinolin-2-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: (1-Oxo-1H-isoquinolin-2-yl)acetic acid.

Reduction: (1-Hydroxy-1H-isoquinolin-2-yl)acetaldehyde.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(1-oxoisoquinolin-2-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1-oxoisoquinolin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoquinoline ring can interact with various biological receptors, influencing cellular signaling pathways and leading to diverse biological effects.

Comparison with Similar Compounds

Core Heterocycle Comparison

- Isoquinoline vs. Quinoline: The isoquinoline core in the target compound differs from quinoline in the nitrogen position, altering electronic properties and binding affinity in biological systems .

- Isoindoline-dione (Alrestatin): This analog replaces the isoquinoline with a non-aromatic dione ring, shifting applications toward enzyme inhibition .

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound enables nucleophilic additions, critical for MCRs, whereas Alrestatin’s carboxylic acid supports salt formation and solubility .

- Oxo Group Influence : The 1-oxo group in the target compound may enhance hydrogen-bonding interactions, a feature absent in simpler aldehydes like DMCHA .

Research Findings and Data

Stability and Artifact Considerations

- Oxygenated aldehydes like acetaldehyde are prone to artifact formation in analytical setups (e.g., ozone interactions) . This suggests similar handling precautions for this compound.

Pharmacological Gaps

- While Alrestatin is well-documented in diabetes research , the target compound’s bioactivity remains underexplored. Its structural similarity to quinoline-based drugs (e.g., antimalarials) warrants further study .

Q & A

Q. What are the optimal synthetic routes for 2-(1-oxoisoquinolin-2-yl)acetaldehyde, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A multi-step synthesis approach is recommended. Begin with the condensation of isoquinoline derivatives with glyoxylic acid under acidic conditions, followed by oxidation to introduce the oxo group. Critical parameters include:

- Temperature control : Maintain 0–5°C during aldehyde formation to minimize side reactions .

- Catalyst selection : Use Na₂CO₃ as a base to stabilize intermediates, as demonstrated in analogous acetaldehyde syntheses .

- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate the product .

Yield optimization may require iterative addition of reagents, as seen in similar protocols where acetyl chloride was added in two stages to enhance conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and the oxoisoquinoline moiety (aromatic protons at δ 7.0–8.5 ppm). Compare with literature data for analogous compounds (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde ). Mass spectrometry (ESI/APCI+) is critical for verifying molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detecting dimerization artifacts . FT-IR can identify the carbonyl stretch (C=O at ~1700 cm⁻¹) and aldehyde C–H vibrations (~2820, 2720 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map the electron density of the aldehyde group and the oxoisoquinoline ring. Key steps:

- Optimize geometry using B3LYP/6-31G(d) basis sets .

- Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Simulate transition states for reactions with amines or hydrazines to predict regioselectivity.

Validate models with experimental kinetic data (e.g., rate constants for Schiff base formation) .

Q. What strategies resolve contradictions in biological activity data for acetaldehyde derivatives across studies?

- Methodological Answer :

- Control for acetaldehyde adducts : Quantify free vs. bound forms using headspace GC-MS, as acetaldehyde readily condenses with amines or thiols in biological matrices .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Newman-Keuls) to compare dose-response curves, ensuring p < 0.05 significance thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.